4-chloro-2-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol
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Overview
Description
4-CHLORO-2-[(E)-(2-{4-[(4-NITROPHENYL)AMINO]-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes a chlorinated phenol group, a nitrophenylamino group, and a triazine ring. Its unique configuration makes it a subject of interest in synthetic chemistry, pharmacology, and materials science.
Preparation Methods
The synthesis of 4-CHLORO-2-[(E)-(2-{4-[(4-NITROPHENYL)AMINO]-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL typically involves multiple steps, including nucleophilic aromatic substitution and condensation reactionsThe triazine ring is then formed via a condensation reaction with hydrazine derivatives .
Industrial production methods for this compound may involve optimizing reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time to ensure efficient synthesis.
Chemical Reactions Analysis
4-CHLORO-2-[(E)-(2-{4-[(4-NITROPHENYL)AMINO]-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include sodium hydride, dimethylformamide (DMF), and various catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Medicine: Research explores its potential as a pharmacological agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-CHLORO-2-[(E)-(2-{4-[(4-NITROPHENYL)AMINO]-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. The triazine ring may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar compounds include:
4-Chloro-2-methylphenol: Known for its use as a disinfectant and antiseptic.
4-Chloro-3-methylphenol: Used in cosmetics and medicinal products as a preservative.
4-Chloro-2-[(E)-(2-{4-[(4-Fluorophenyl)Imino]Methyl}Phenol: Studied for its antibacterial activity.
Compared to these compounds, 4-CHLORO-2-[(E)-(2-{4-[(4-NITROPHENYL)AMINO]-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL stands out due to its complex structure and potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C20H19ClN8O3 |
---|---|
Molecular Weight |
454.9 g/mol |
IUPAC Name |
4-chloro-2-[(E)-[[4-(4-nitroanilino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C20H19ClN8O3/c21-14-3-8-17(30)13(11-14)12-22-27-19-24-18(25-20(26-19)28-9-1-2-10-28)23-15-4-6-16(7-5-15)29(31)32/h3-8,11-12,30H,1-2,9-10H2,(H2,23,24,25,26,27)/b22-12+ |
InChI Key |
HBCLCNKLBANNGC-WSDLNYQXSA-N |
Isomeric SMILES |
C1CCN(C1)C2=NC(=NC(=N2)N/N=C/C3=C(C=CC(=C3)Cl)O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=C(C=CC(=C3)Cl)O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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